Gossypol acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dehydrogenase Inhibitor

Gossypol acetic acid functions as a polyphenolic aldehyde. This allows it to enter cells and inhibit specific enzymes known as dehydrogenases. Dehydrogenases play a crucial role in various cellular processes, including energy metabolism. Studies have shown that gossypol acetic acid can inhibit lactate dehydrogenase and NAD-linked enzymes, potentially impacting cellular energy production [1, 4].

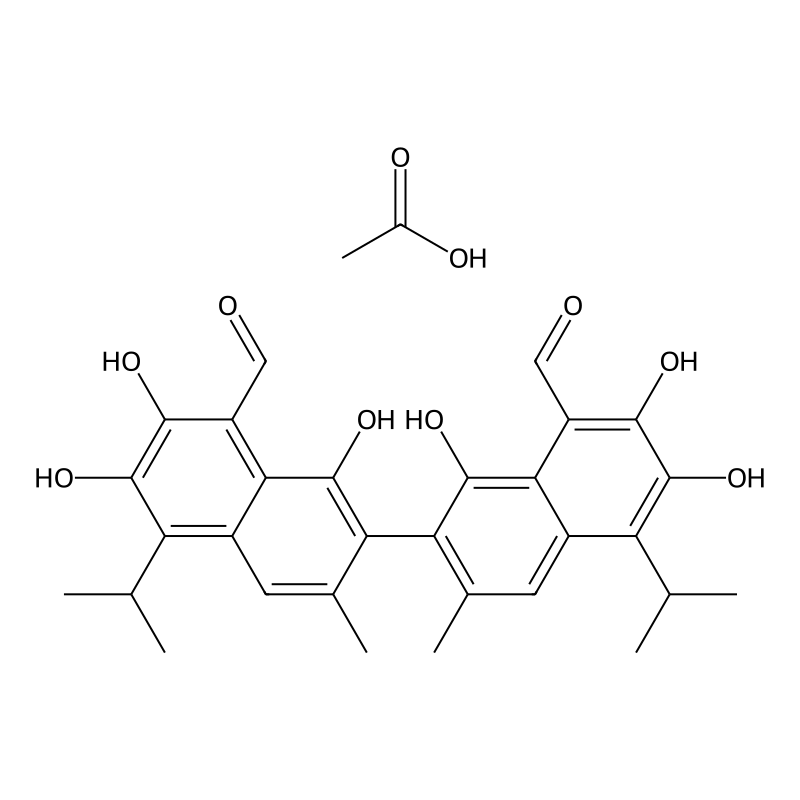

Gossypol acetic acid is a crystalline complex formed from equimolar quantities of gossypol and acetic acid. Gossypol, a natural polyphenol derived from cotton plants, exhibits a variety of biological activities, while acetic acid is a simple carboxylic acid. The combination results in gossypol acetic acid, which retains many of the beneficial properties of its components. This compound has garnered interest due to its potential therapeutic applications, particularly in oncology and neuroprotection .

- Gossypol acetic acid is believed to act as a BH3 mimetic [, ].

- BH3 proteins are naturally occurring molecules that regulate cell death. Gossypol acetic acid's structure may allow it to bind to and inhibit proteins that prevent cell death (apoptosis) in cancer cells [, ].

- This potential mechanism is why it is being studied for its anti-cancer properties [].

- Reduction Reactions: It can reduce Fehling's solution and ammoniacal silver nitrate rapidly.

- Stability: It remains stable in the presence of cold hydrochloric and sulfuric acids but is altered by nitric acid and sodium peroxide.

- Acetylation: Gossypol acetic acid can undergo acetylation using acetic anhydride, often catalyzed by sodium acetate or pyridine, to form various derivatives .

Gossypol acetic acid exhibits significant biological activities:

- Antioxidant Properties: It has been shown to inhibit oxidative stress-induced cell death in retinal pigment epithelial cells by regulating the FoxO3/sestrin2 pathway, thereby enhancing cellular survival against oxidative damage .

- Antimicrobial Effects: The compound has demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria by interfering with bacterial cell division mechanisms .

- Anticancer Potential: Gossypol acetic acid has been studied for its ability to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

The synthesis of gossypol acetic acid can be achieved through several methods:

- Direct Acetylation: Gossypol is reacted with acetic anhydride under controlled conditions to yield gossypol acetic acid. This method often requires a catalyst to enhance yield .

- Extraction from Cottonseed: Gossypol can be extracted from cottonseed soapstock, yielding gossypol acetic acid through crystallization processes that concentrate the compound from the crude extract .

- Hydrolysis of Anilino Compounds: A method involves heating dry anilino compounds with acetic anhydride, followed by hydrolysis to produce gossypol acetic acid in high yields .

Gossypol acetic acid has various applications across different fields:

- Pharmaceuticals: It is being explored as a potential treatment for various diseases due to its antioxidative and anticancer properties.

- Agriculture: As a natural pesticide, it may be used to protect crops from pests and diseases.

- Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at improving oxidative stress responses.

Research on gossypol acetic acid includes studies on its interactions with biological targets:

- Cell Division Mechanism: It affects the assembly of the FtsZ ring in bacteria, inhibiting cell division by altering GTPase activity and promoting polymerization of FtsZ proteins .

- Oxidative Stress Pathways: The compound modulates pathways involved in oxidative stress response, particularly through the activation of specific transcription factors like FoxO3 .

Gossypol acetic acid shares similarities with several other compounds but has unique characteristics:

| Compound | Source/Origin | Biological Activity | Unique Aspects |

|---|---|---|---|

| Gossypol | Cotton plants | Anticancer, antimicrobial | More potent than gossypol alone |

| Gossypol acetate | Derived from gossypol | Antimicrobial | Less toxic than gossypol |

| Resveratrol | Grapes | Antioxidant | Different mechanism of action |

| Curcumin | Turmeric | Anti-inflammatory | Distinct chemical structure |

| Quercetin | Various plants | Antioxidant | Flavonoid with different properties |

Gossypol acetic acid is distinct in its dual role as both an antioxidant and an antimicrobial agent, making it particularly valuable in therapeutic contexts where both properties are beneficial. Its synthesis methods also allow for versatility in production compared to other similar compounds.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

S7RL72610R

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

2: Chen G, Wang R, Chen H, Wu L, Ge RS, Wang Y. Gossypol ameliorates liver fibrosis in diabetic rats induced by high-fat diet and streptozocin. Life Sci. 2016 Mar 15;149:58-64. doi: 10.1016/j.lfs.2016.02.044. PubMed PMID: 26883980.

3: Tian X, Ruan J, Huang J, Fang X, Mao Y, Wang L, Chen X, Yang C. Gossypol: phytoalexin of cotton. Sci China Life Sci. 2016 Feb;59(2):122-9. doi: 10.1007/s11427-016-5003-z. Review. PubMed PMID: 26803304.

4: Lin QR, Li CG, Zha QB, Xu LH, Pan H, Zhao GX, Ouyang DY, He XH. Gossypol induces pyroptosis in mouse macrophages via a non-canonical inflammasome pathway. Toxicol Appl Pharmacol. 2016 Feb 1;292:56-64. doi: 10.1016/j.taap.2015.12.027. PubMed PMID: 26765310.

5: Li L, Li Z, Wang K, Liu Y, Li Y, Wang Q. Synthesis and antiviral, insecticidal, and fungicidal activities of gossypol derivatives containing alkylimine, oxime or hydrazine moiety. Bioorg Med Chem. 2016 Feb 1;24(3):474-83. doi: 10.1016/j.bmc.2015.08.015. PubMed PMID: 26337022.

6: Kim NY, Han BI, Lee M. Cytoprotective role of autophagy against BH3 mimetic gossypol in ATG5 knockout cells generated by CRISPR-Cas9 endonuclease. Cancer Lett. 2016 Jan 1;370(1):19-26. doi: 10.1016/j.canlet.2015.10.008. PubMed PMID: 26476415.

7: Tomoda K, Chiang C, Kozak KR, Kwon GS. Examination of Gossypol-Pluronic Micelles as Potential Radiosensitizers. AAPS J. 2015 Nov;17(6):1369-75. doi: 10.1208/s12248-015-9809-6. PubMed PMID: 26246329; PubMed Central PMCID: PMC4627454.

8: Wagner TA, Liu J, Puckhaber LS, Bell AA, Williams H, Stipanovic RD. RNAi construct of a cytochrome P450 gene CYP82D109 blocks an early step in the biosynthesis of hemigossypolone and gossypol in transgenic cotton plants. Phytochemistry. 2015 Jul;115:59-69. doi: 10.1016/j.phytochem.2015.02.016. PubMed PMID: 25794893.

9: Dong Y, Mao B, Li L, Guan H, Su Y, Li X, Lian Q, Huang P, Ge RS. Gossypol enantiomers potently inhibit human placental 3β-hydroxysteroid dehydrogenase 1 and aromatase activities. Fitoterapia. 2016 Mar;109:132-7. doi: 10.1016/j.fitote.2015.12.014. PubMed PMID: 26709042.

10: Li C, Zhao T, Li C, Mei L, Yu E, Dong Y, Chen J, Zhu S. Determination of gossypol content in cottonseeds by near infrared spectroscopy based on Monte Carlo uninformative variable elimination and nonlinear calibration methods. Food Chem. 2017 Apr 15;221:990-996. doi: 10.1016/j.foodchem.2016.11.064. PubMed PMID: 27979304.

11: Zeng QF, Bai P, Wang JP, Ding XM, Luo YH, Bai SP, Xuan Y, Su ZW, Lin SQ, Zhao LJ, Zhang KY. The response of meat ducks from 15 to 35 d of age to gossypol from cottonseed meal. Poult Sci. 2015 Jun;94(6):1277-86. doi: 10.3382/ps/pev070. PubMed PMID: 25834247; PubMed Central PMCID: PMC4988552.

12: Câmara AC, Gadelha IC, Borges PA, de Paiva SA, Melo MM, Soto-Blanco B. Toxicity of Gossypol from Cottonseed Cake to Sheep Ovarian Follicles. PLoS One. 2015 Nov 24;10(11):e0143708. doi: 10.1371/journal.pone.0143708. PubMed PMID: 26600470; PubMed Central PMCID: PMC4658018.

13: Effenberger I, Zhang B, Li L, Wang Q, Liu Y, Klaiber I, Pfannstiel J, Wang Q, Schaller A. Dirigent Proteins from Cotton (Gossypium sp.) for the Atropselective Synthesis of Gossypol. Angew Chem Int Ed Engl. 2015 Dec 1;54(49):14660-3. doi: 10.1002/anie.201507543. PubMed PMID: 26460165.

14: Gong Y, Ni ZH, Zhang X, Chen XH, Zou ZM. Valproic Acid Enhances the Anti-tumor Effect of (-)-gossypol to Burkitt Lymphoma Namalwa Cells. Biomed Environ Sci. 2015 Oct;28(10):773-7. doi: 10.3967/bes2015.108. PubMed PMID: 26582100.

15: He T, Zhang HJ, Wang J, Wu SG, Yue HY, Qi GH. Application of low-gossypol cottonseed meal in laying hens' diet. Poult Sci. 2015 Oct;94(10):2456-63. doi: 10.3382/ps/pev247. PubMed PMID: 26287003.

16: Yang D, Qu J, Qu X, Cao Y, Xu L, Hou K, Feng W, Liu Y. Gossypol sensitizes the antitumor activity of 5-FU through down-regulation of thymidylate synthase in human colon carcinoma cells. Cancer Chemother Pharmacol. 2015 Sep;76(3):575-86. doi: 10.1007/s00280-015-2749-0. PubMed PMID: 26208739.

17: Santana AT, Guelfi M, Medeiros HC, Tavares MA, Bizerra PF, Mingatto FE. Mechanisms involved in reproductive damage caused by gossypol in rats and protective effects of vitamin E. Biol Res. 2015 Jul 31;48:43. doi: 10.1186/s40659-015-0026-7. PubMed PMID: 26227499; PubMed Central PMCID: PMC4521381.

18: Zeng QF, Yang GL, Liu GN, Wang JP, Bai SP, Ding XM, Luo YH, Zhang KY. Effects of dietary gossypol concentration on growth performance, blood profiles, and hepatic histopathology in meat ducks. Poult Sci. 2014 Aug;93(8):2000-9. doi: 10.3382/ps.2013-03841. PubMed PMID: 24902707; PubMed Central PMCID: PMC4988539.

19: Mani J, Vallo S, Rakel S, Antonietti P, Gessler F, Blaheta R, Bartsch G, Michaelis M, Cinatl J, Haferkamp A, Kögel D. Chemoresistance is associated with increased cytoprotective autophagy and diminished apoptosis in bladder cancer cells treated with the BH3 mimetic (-)-Gossypol (AT-101). BMC Cancer. 2015 Apr 7;15:224. doi: 10.1186/s12885-015-1239-4. PubMed PMID: 25885284; PubMed Central PMCID: PMC4409725.

20: Liu H, Sun H, Lu D, Zhang Y, Zhang X, Ma Z, Wu B. Identification of glucuronidation and biliary excretion as the main mechanisms for gossypol clearance: in vivo and in vitro evidence. Xenobiotica. 2014 Aug;44(8):696-707. doi: 10.3109/00498254.2014.891780. PubMed PMID: 24555821.